molecular formula C12H10N2O2 B2936666 2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid CAS No. 1312442-96-8

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid

Cat. No. B2936666
CAS RN: 1312442-96-8
M. Wt: 214.224
InChI Key: WCYPGPQFHDZRBJ-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” is a class of heterocyclic compounds . Naphthyridines, including this compound, are isolated mainly from marine organisms and terrestrial plants . They are known for their diverse biological activities and are commonly used in medicine, particularly in cancer and infectious diseases treatment .


Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives, including “this compound”, has been achieved through various methods. One of the common methods is the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . Another method involves the Michael addition of 2-aminopyridines with methylpropiolate to afford the addition compound, which on further cyclization at higher temperature yields the cyclized product .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused system of two pyridine rings . The molecular weight of this compound is 214.22 . The InChI code is 1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 214.22 . The compound has a chemical formula of C12H10N2O2 .

Scientific Research Applications

Antibacterial Agent Synthesis

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid derivatives are utilized in the synthesis of antibacterial agents. Miyamoto et al. (1987) synthesized derivatives of this compound with a sulfinyl or sulfonyl group at C-7, showing potential as potent antibacterial agents (Miyamoto et al., 1987). Additionally, Sánchez et al. (1992) developed amino acid prodrugs of similar compounds, which exhibited increased efficacy in vivo and improved solubility compared to their parent compounds (Sánchez et al., 1992).

Synthesis Process Development

Research on this compound also includes the development of synthesis processes. Kiely (1991) prepared a derivative of this compound, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, through a process involving masking, deprotonation, methylation, and regeneration of the C 2,3 double bond (Kiely, 1991).

Synthesis of Structurally Related Compounds

Further research includes the synthesis of structurally related compounds. Bucha et al. (2014) synthesized 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines, demonstrating a simple and efficient synthesis process involving Grignard reaction, condensation reaction, and cyclisation reactions (Bucha et al., 2014).

Antimycobacterial Activities

The compound also shows promise in antimycobacterial applications. Sriram et al. (2007) synthesized derivatives of this compound that exhibited potent in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis (Sriram et al., 2007).

Safety and Hazards

The safety information available for “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” indicates that it may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” and other naphthyridine derivatives are promising. Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches .

Mechanism of Action

Target of Action

It is known that 1,8-naphthyridine derivatives, to which this compound belongs, have demonstrated a variety of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups present.

Mode of Action

1,8-naphthyridine derivatives have been found to possess activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may influence multiple biochemical pathways.

Result of Action

Given the range of biological activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

properties

IUPAC Name

2-cyclopropyl-1,8-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYPGPQFHDZRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C3C=CC=NC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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